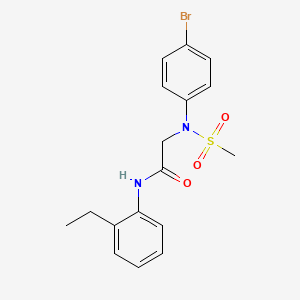
N~2~-(4-bromophenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~2~-(4-bromophenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BAY 73-6691, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. In
Mechanism of Action
N~2~-(4-bromophenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 works by inhibiting the activity of PAK4, a protein kinase that plays a role in cell growth and survival. By blocking the activity of PAK4, N~2~-(4-bromophenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 can inhibit the growth of cancer cells and reduce inflammation. In cardiovascular research, N~2~-(4-bromophenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has been shown to improve cardiac function by increasing the contractility of heart muscle cells.
Biochemical and Physiological Effects:
N~2~-(4-bromophenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has been shown to have various biochemical and physiological effects in different fields of research. In oncology, it can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In cardiovascular research, it can improve cardiac function and increase the contractility of heart muscle cells. Additionally, N~2~-(4-bromophenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has been shown to reduce inflammation and alleviate neuropathic pain.
Advantages and Limitations for Lab Experiments
N~2~-(4-bromophenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has several advantages for lab experiments, including its high potency and selectivity for PAK4. However, it also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for the study of N~2~-(4-bromophenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691. In oncology, it could be further studied as a potential treatment for various types of cancer. In cardiovascular research, it could be explored as a potential treatment for heart failure. Additionally, N~2~-(4-bromophenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 could be studied for its potential applications in the treatment of neuropathic pain and inflammation. Further research could also focus on improving the solubility and reducing the potential toxicity of this compound.
Scientific Research Applications
N~2~-(4-bromophenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has been studied for its potential therapeutic applications in various fields of research. In oncology, it has been shown to inhibit the growth of cancer cells by blocking the activity of the protein kinase PAK4. In cardiovascular research, it has been studied as a potential treatment for heart failure due to its ability to improve cardiac function. Additionally, N~2~-(4-bromophenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has been explored as a potential treatment for neuropathic pain and inflammation.
properties
IUPAC Name |
2-(4-bromo-N-methylsulfonylanilino)-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3S/c1-3-13-6-4-5-7-16(13)19-17(21)12-20(24(2,22)23)15-10-8-14(18)9-11-15/h4-11H,3,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTNPTYWIMQNDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



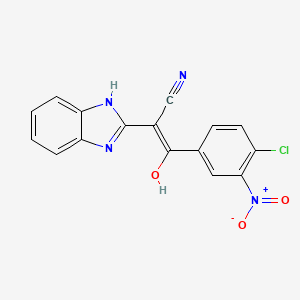
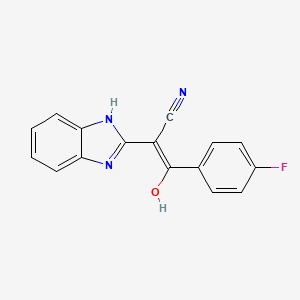
![3-[(3-fluorophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B3720644.png)

![2-(2-furyl)-3-{[1-(2-hydroxyphenyl)ethylidene]amino}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B3720674.png)
![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl 3-phenylacrylate](/img/structure/B3720682.png)
![2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B3720687.png)
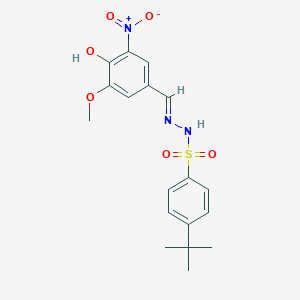
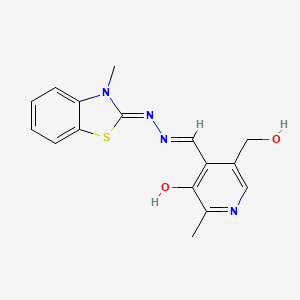
![2-{[(4-methoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B3720713.png)
![N~1~-(2-bromophenyl)-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3720721.png)
![4-ethoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3720724.png)
![2-(1-anilinobutylidene)-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione](/img/structure/B3720728.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-6-propyl-4(3H)-pyrimidinone](/img/structure/B3720733.png)